Ethyl 4-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperidine and piperazine moiety, both of which are significant in medicinal chemistry. The presence of the fluorophenyl group and methanesulfonyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.
Formation of the Piperazine Moiety: This can be synthesized through cyclization reactions involving aziridines and N-nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors, while the piperidine and piperazine moieties could modulate its pharmacokinetic properties. The methanesulfonyl group might play a role in its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used for chronic angina.
Aripiprazole: A piperazine-containing antipsychotic medication.
Uniqueness
ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C20H28FN3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28FN3O5S/c1-2-29-20(26)23-13-11-22(12-14-23)19(25)17-7-9-24(10-8-17)30(27,28)15-16-3-5-18(21)6-4-16/h3-6,17H,2,7-15H2,1H3 |
InChI Key |
VTEKZRYNDDHASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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